

LC-MS/MS protocol for Carbosulfan-d18 detection

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Compound of Interest

Compound Name: Carbosulfan-d18

Cat. No.: B564637

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An LC-MS/MS protocol for the detection and quantification of Carbosulfan using its deuterated internal standard, **Carbosulfan-d18**, provides a robust and sensitive method for researchers and analytical scientists. This application note details a complete workflow, from sample preparation using the QuEChERS methodology to the specific instrumental parameters for accurate analysis.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil-dwelling and foliar pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbosulfan in various food commodities. Carbosulfan can metabolize or degrade to form carbofuran, which is often more toxic than the parent compound.^{[1][2]} Therefore, highly sensitive and selective analytical methods are required to monitor its presence and ensure food safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as **Carbosulfan-d18**, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the extraction and analysis of Carbosulfan from a representative food matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection.

Experimental Protocols

Materials and Reagents

- Standards: Carbosulfan ($\geq 98\%$ purity), **Carbosulfan-d18** (isotopic purity $\geq 99\%$).
- Solvents: Acetonitrile, Methanol (both LC-MS grade), Reagent-grade water ($18\text{ M}\Omega\cdot\text{cm}$).
- Reagents: Formic acid (LC-MS grade), Ammonium formate ($\geq 99\%$).
- QuEChERS Salts: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. (Pre-weighed packets conforming to EN 15662 are recommended).^{[3][4]}
- Dispersive SPE (d-SPE): Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO_4 . For matrices with high pigment content (e.g., leafy greens), graphitized carbon black (GCB) may be included.

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbosulfan and **Carbosulfan-d18** standards individually in 10 mL of methanol. Store at -20°C .
- Intermediate Solutions (10 $\mu\text{g/mL}$): Dilute the stock solutions 1:100 in acetonitrile.
- Working Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate Carbosulfan solution in a 1:1 mixture of acetonitrile and water. Spike each standard with the **Carbosulfan-d18** intermediate solution to a constant final concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Protocol)

This protocol is suitable for high-moisture food matrices like fruits and vegetables.^{[4][5]}

- Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add an appropriate volume of the **Carbosulfan-d18** intermediate solution to the sample.

- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Add the QuEChERS extraction salt packet (4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).[\[3\]](#)
 - Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- Dispersive SPE Cleanup:
 - Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a d-SPE cleanup tube containing PSA and MgSO_4 .
 - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.
- Preparation for Injection:
 - Transfer 1 mL of the final, cleaned extract into a new tube.
 - Acidify with 5 μL of formic acid to improve the stability of carbamate pesticides.
 - Filter the extract through a 0.22 μm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
LC System	UPLC / UHPLC System
Column	C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B)

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Gas Temp	400°C
Desolvation Gas Flow	800 L/hr
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Carbosulfan and Carbosulfan-d18

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
Carbosulfan	381.2	222.1	50	15	Quantifier
381.2	160.1	50	20	Qualifier[6]	
Carbosulfan-d18 (IS)	399.2	222.1	50	15	Quantifier
399.2	178.1	50	20	Qualifier	

Note: The transition to m/z 222.1 corresponds to the formation of the carbofuran fragment, which is a primary and stable product ion. The transitions for the deuterated standard are predicted based on the fragmentation of the parent compound and the location of the deuterium labels on the dibutylamino moiety.

Method Performance and Data

The described method demonstrates excellent performance for the quantification of Carbosulfan.

Table 4: Summary of Method Validation Data

Parameter	Typical Performance
Linearity Range	1 - 100 ng/mL
Correlation Coefficient (R ²)	> 0.995
Limit of Detection (LOD)	0.004 mg/kg[7]
Limit of Quantification (LOQ)	0.01 mg/kg
Accuracy (Recovery %)	85% - 110%
Precision (RSD %)	< 15%[8]

Visualizations

Experimental Workflow Diagram

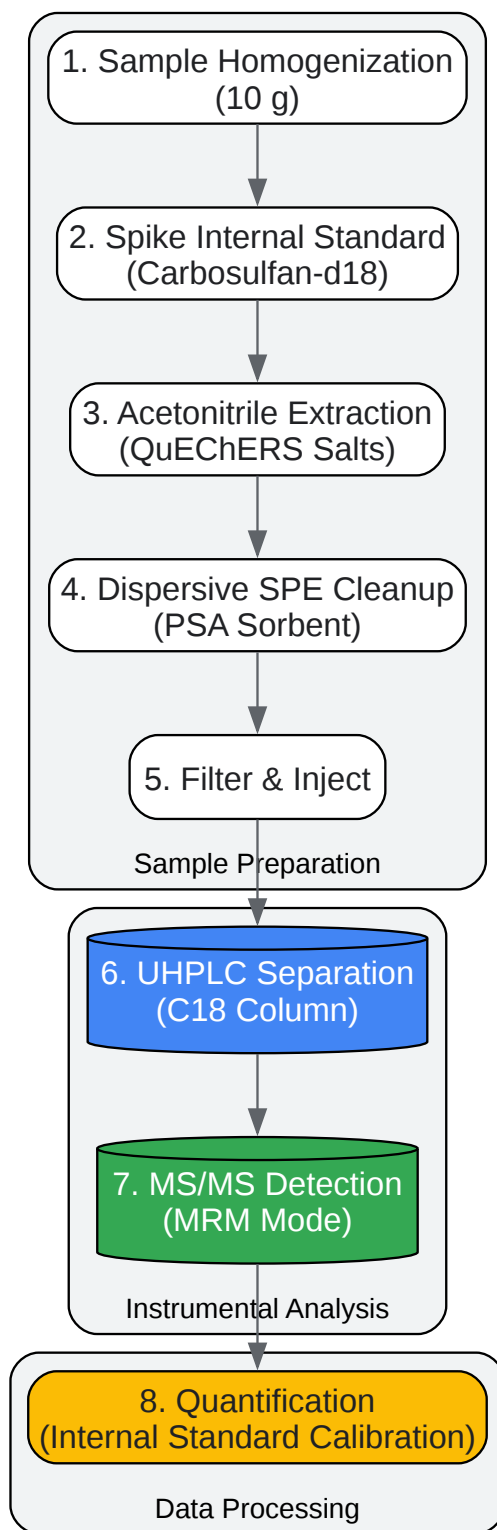


Figure 1. Experimental Workflow for Carbosulfan Analysis

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Caption: Workflow for Carbosulfan analysis using QuEChERS and LC-MS/MS.

Carbosulfan Metabolic Pathway

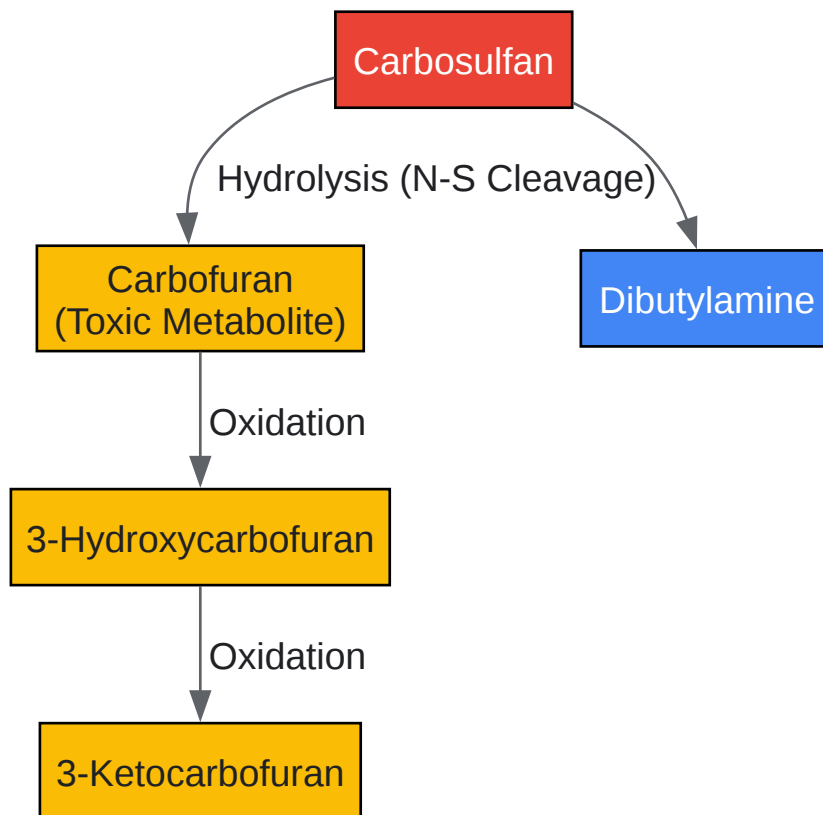


Figure 2. Primary Metabolic Pathway of Carbosulfan

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